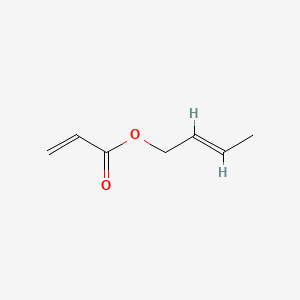

Crotyl acrylate

Description

Significance and Research Context of Unsaturated Esters

Unsaturated esters, particularly acrylates, are a cornerstone of modern polymer chemistry due to their remarkable versatility. researchgate.netwikipedia.org These monomers are bifunctional: they possess a vinyl group that is susceptible to polymerization and an ester group whose side chain can be modified to impart a wide range of functionalities to the resulting polymer. wikipedia.org This adaptability allows for the synthesis of polymers with properties ranging from soft and rubbery to hard and tough. researchgate.net

The significance of unsaturated esters in research is underscored by their application in a vast array of fields. They are fundamental components in the formulation of coatings, adhesives, textiles, and biomedical devices like contact lenses. researchgate.nettijer.org The ability to copolymerize different acrylate (B77674) monomers allows for the fine-tuning of material properties to meet specific industrial demands, such as enhancing heat resistance, color stability, and flexibility. researchgate.nettechsciresearch.com For instance, copolymers of methyl methacrylate (B99206) are extensively used in coatings for their excellent film-forming and adhesion properties on various substrates. researchgate.net

Research into unsaturated esters is driven by the need for materials with tailored characteristics. For example, the incorporation of long hydrocarbon chains can yield polymeric additives that improve the performance of lubricants. jetir.org Activated esters are another area of significant research, valued for their high reactivity which facilitates the synthesis of functional polymers, including glycopolymers for biomaterials, under mild conditions. mdpi.com The ongoing exploration of unsaturated esters continues to push the boundaries of materials science, leading to the development of novel polymers for advanced applications. researchgate.net

Historical Perspectives on Crotyl Acrylate and Related Compounds Research

The commercial use of unsaturated polyester (B1180765) resins dates back to the 1940s, primarily in the development of fiber-glass-reinforced plastics. researchgate.net This marked the beginning of widespread industrial and academic interest in unsaturated esters as a class of materials. The fundamental chemistry for producing acrylate esters, including a compound like this compound, involves the esterification of acrylic acid with the corresponding alcohol. wikipedia.org This process has been a foundational reaction in industrial organic chemistry for decades, with variations in catalysts and conditions to optimize yield and purity. wikipedia.orgsemanticscholar.org

While specific historical research focusing exclusively on this compound is not as prominent as that for more common monomers like methyl acrylate or butyl acrylate, its development is intrinsically linked to the broader advancements in acrylate polymer chemistry. wikipedia.orgtechsciresearch.com Early research would have been driven by the desire to understand how different ester groups influence polymerization kinetics and the physical properties of the resulting polyacrylates. The crotyl group, with its own double bond, would have presented unique research questions regarding its potential for cross-linking and creating network polymers.

The general trajectory of acrylate research has involved moving from simple homopolymers to more complex copolymers and functionalized polymers. researchgate.netwseas.org Techniques such as free-radical polymerization have been standard methods for producing these polymers. jetir.orgresearchgate.net Over time, more controlled polymerization techniques were developed to better define polymer architecture, which would have been applicable to monomers like this compound. wseas.org

Current Research Landscape and Future Directions for this compound

The current research landscape for acrylates is characterized by a strong emphasis on sustainability, advanced functionalities, and novel applications. marketresearchfuture.comresearchandmarkets.com A significant trend is the development of bio-based acrylates to reduce reliance on petrochemical feedstocks. marketresearchfuture.comnih.gov This involves synthesizing acrylate monomers from renewable resources like natural sugars or plant oils. nih.gov Research in this area could extend to producing crotyl alcohol from biological sources for the synthesis of a more sustainable this compound.

Another major area of contemporary research is the development of "smart" or functional polymers. This includes dual-curing systems, where acrylates are combined with other reactive groups (like thiols or epoxies) to create polymers that can be cured in stages using different stimuli, such as UV light and heat. nih.gov This approach allows for the creation of complex materials for applications in shape-memory polymers, advanced coatings, and optical materials. nih.gov this compound could be investigated within this context, where its specific reactivity might be harnessed to create novel dual-curing systems.

Future research directions will likely focus on expanding the applications of acrylates in high-growth sectors such as electronics, healthcare, and advanced manufacturing. techsciresearch.comprecedenceresearch.com The demand for materials with specific thermal and dielectric properties for electronics, or biocompatible and biodegradable polymers for medical applications, will drive the synthesis of new acrylate monomers and copolymers. precedenceresearch.commdpi.com For this compound, future research could explore its potential in creating polymers with unique mechanical or thermal properties due to the structure of the crotyl group. Furthermore, advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) are being employed to synthesize functional acrylic copolymers with controlled molecular weights and architectures, a methodology that could be applied to this compound to create well-defined polymers for specialized applications. wseas.org The continuous innovation in polymer science ensures that even less common monomers like this compound may find new and important roles in the development of next-generation materials. researchandmarkets.com

Table 2: Key Research Trends in Acrylate Polymers

| Research Trend | Description | Potential Relevance to this compound |

|---|---|---|

| Bio-Based Monomers | Synthesis of acrylates from renewable resources to enhance sustainability. marketresearchfuture.comnih.gov | Investigation into bio-based synthesis routes for crotyl alcohol. |

| Dual-Curing Systems | Creation of polymers that cure in stages using multiple stimuli (e.g., UV and heat) for advanced material fabrication. nih.gov | Exploring the use of this compound in novel dual-curing formulations. |

| Advanced Functional Polymers | Development of "smart" polymers for specialized applications in electronics, healthcare, and optics. techsciresearch.comprecedenceresearch.com | Evaluating the unique properties conferred by the crotyl group in functional polyacrylates. |

| Controlled Polymerization | Use of techniques like RAFT to synthesize polymers with well-defined architectures and molecular weights. wseas.org | Application of controlled polymerization methods to produce this compound polymers with specific characteristics. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

but-2-enyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-9-7(8)4-2/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXYCFKHVQFUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066940 | |

| Record name | 2-Butenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23916-33-8 | |

| Record name | 2-Buten-1-yl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23916-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-buten-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023916338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-buten-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Crotyl Acrylate and Its Derivatives

Established Synthetic Pathways for Crotyl Acrylate (B77674)

The formation of crotyl acrylate through conventional methods primarily relies on direct esterification reactions or multi-step sequences starting from functionalized precursors.

Esterification Routes

Fischer-Speier esterification is a classic method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgnumberanalytics.commasterorganicchemistry.com This equilibrium-driven process can be applied to the synthesis of this compound from acrylic acid and crotyl alcohol. acs.org The reaction is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com To favor the formation of the ester product, the equilibrium must be shifted, which can be achieved by using an excess of one reactant or by removing water as it is formed, for instance, through azeotropic distillation. organic-chemistry.org

The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.orgnumberanalytics.com

Alternatively, transesterification offers another route, where an existing ester (like methyl acrylate or ethyl acrylate) reacts with crotyl alcohol in the presence of a catalyst to exchange the alcohol group. nih.govorganic-chemistry.org This method is particularly useful when direct esterification is challenging. The reaction can be catalyzed by acids, bases (such as sodium methoxide), or various organometallic complexes. scielo.org.armdpi.commedtigo.com

A third common approach is the reaction of an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride. core.ac.uk Acryloyl chloride can be reacted with crotyl alcohol, often in the presence of a non-nucleophilic base like Hünig's base (DIPEA) or pyridine, to neutralize the HCl byproduct and drive the reaction to completion. clockss.orgmdpi.com This method is generally faster and not reversible, often providing higher yields than direct esterification.

Traditional Chemical Syntheses (e.g., from diethyl crotylmalonate)

A documented, albeit indirect, pathway to an acrylate structure involves diethyl crotylmalonate as a starting material. A 1955 study by Hoffmann, Vinson, and McElvain describes a multi-step synthesis beginning with diethyl crotylmalonate to ultimately produce ethyl α-crotylacrylate. tripod.com

The process begins with the selective hydrolysis of one of the ester groups of diethyl crotylmalonate. This is achieved by dissolving the malonate in ethanol (B145695) and treating it with potassium hydroxide (B78521), which forms the monopotassium salt of ethyl hydrogen crotylmalonate. tripod.com Acidification of this salt yields the crude ethyl hydrogen crotylmalonate. tripod.com Following a procedure adapted from Mannich, this intermediate is then converted to ethyl α-crotylacrylate. tripod.com Although the specific reagents for this final conversion step are not detailed in the summary, Mannich reactions typically involve formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group, followed by elimination to form the α,β-unsaturated system. This sequence effectively transforms the malonic ester derivative into the corresponding acrylate structure. tripod.com

Table 1: Synthesis of Ethyl α-Crotylacrylate from Diethyl Crotylmalonate

| Step | Reactants | Product | Yield | Boiling Point | Refractive Index (n²⁵D) |

|---|---|---|---|---|---|

| 1 | Diethyl crotylmalonate, KOH, HCl | Ethyl hydrogen crotylmalonate | - | - | - |

| 2 | Ethyl hydrogen crotylmalonate | Ethyl α-crotylacrylate | 70% | 104-106°C / 45 mm | 1.4434 |

Data sourced from Hoffmann, Vinson, and McElvain (1955). tripod.com

Advanced Synthetic Approaches to this compound Analogues

Modern organic synthesis has introduced sophisticated methods that offer greater control over product structure, particularly stereochemistry, and utilize catalytic systems for improved efficiency and sustainability.

Stereoregulated Synthesis Utilizing α-Silyl- or -Stannyl-Substituted Crotyl-9-Borabicyclo[3.3.1]nonane

Advanced stereoselective syntheses of homoallylic alcohols, which are precursors to acrylate derivatives, can be achieved using organoboron reagents. Crotylboronates are particularly valuable for their ability to control stereochemistry based on the geometry (E/Z) of the crotyl double bond. bris.ac.uk The use of α-boryl substituted crotylboron reagents represents a significant development in this area. nih.gov

A novel (Z)-α-boryl-crotylboron reagent can be synthesized through a nickel-catalyzed Z-selective isomerization of an α-boryl substituted homoallylboronate. nih.gov When this specialized reagent reacts with aldehydes, it provides (E)-δ-boryl-syn-homoallylic alcohols with high levels of diastereoselectivity. nih.govresearchgate.net The resulting vinyl boronate group in the product is a versatile handle for further C-C bond-forming reactions, such as cross-coupling. nih.gov The stereochemical outcome is dictated by a well-ordered, six-membered chair-like transition state. bris.ac.uk The homoallylic alcohol products can then be converted to the corresponding acrylate esters via esterification with acryloyl chloride or other activated acrylic acid derivatives. core.ac.ukclockss.orgmdpi.com

Palladium-Catalyzed Synthesis of Crotyl Derivatives

Palladium catalysis offers powerful tools for the formation of C-C bonds and is widely used in the synthesis of complex molecules containing allyl or crotyl fragments.

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a premier method for constructing stereocenters. acs.org In this reaction, a Pd(0) complex activates an allylic substrate (like a crotyl carbonate or acetate) to form a π-allylpalladium intermediate. A nucleophile can then attack this intermediate. While often used with soft carbon nucleophiles like malonates, this method can be adapted for various synthetic strategies. uwindsor.ca For instance, a sequential palladium-catalyzed allylic alkylation followed by a retro-Dieckmann fragmentation has been developed as a versatile route to α-substituted acrylonitriles, which are related to acrylates. almacgroup.com

Carbonylation Reactions: Palladium catalysts are also effective for carbonylation reactions, where a carbonyl group is inserted into a molecule. scielo.brnih.gov The carbonylation of allylic alcohols, such as crotyl alcohol, can produce β,γ-unsaturated esters, which are isomers of α,β-unsaturated esters like this compound. researchgate.net More direct routes involve the oxidative carbonylation of allylic C-H bonds, which avoids the need for a pre-installed leaving group on the substrate, increasing atom economy. researchgate.net This approach can provide direct access to β,γ-unsaturated esters from simple olefins and an alcohol. researchgate.net Furthermore, palladium-catalyzed decarboxylative reactions of allyl enol carbonates can generate specific enolates in situ, which then recombine with the π-allylpalladium complex to form allylated ketones. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions for Allyl/Crotyl Functionalization

| Reaction Type | Substrates | Catalyst System | Product Type | Key Feature |

|---|---|---|---|---|

| Allylic Alkylation | 4-Cyano-3-oxotetrahydrothiophene, Cinnamyl acetate (B1210297) | Pd(PPh₃)₄ | α-Substituted acrylonitrile (B1666552) | Use of an acrylonitrile surrogate. almacgroup.com |

| Decarboxylative Allylic Alkylation | Crotyl enol carbonate | Pd₂(dba)₃, Chiral Ligand | Chiral γ,δ-unsaturated ketone | Enantioselective formation of ketones. nih.gov |

| Oxidative Carbonylation | Allylic substrates, Carbon Monoxide, Alcohol | Palladium(II) catalyst | β,γ-Unsaturated ester | Direct functionalization of C-H bonds. researchgate.net |

Sustainable Synthetic Routes to Acrylates (e.g., from CO₂ and Ethylene)

In the push for greener chemical processes, significant research has focused on utilizing sustainable and abundant feedstocks. One of the most promising "dream reactions" is the synthesis of acrylates from ethylene (B1197577) and carbon dioxide (CO₂), which serves as a C1 building block. Current time information in Bangalore, IN. This approach is an attractive alternative to the conventional two-stage oxidation of propylene. Current time information in Bangalore, IN.

The key to this transformation is the catalytic oxidative coupling of CO₂ and ethylene to form a five-membered metallalactone intermediate, typically involving a nickel catalyst. Current time information in Bangalore, IN. Subsequent β-hydride elimination from this nickelalactone releases the acrylate product. Current time information in Bangalore, IN.

Recent breakthroughs have involved the development of sophisticated nickel(II) complexes with N-heterocyclic carbene (NHC) ligands. Current time information in Bangalore, IN. For example, pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligands have shown notable catalytic activity. Current time information in Bangalore, IN. The addition of monodentate phosphines as additives can further enhance the catalytic turnover number significantly. Current time information in Bangalore, IN. Mechanistic studies using different alkyl iodides to promote the release of the acrylate from the nickelalactone have shown that the structure of the alkyl group influences the efficiency of the final product-releasing step. Current time information in Bangalore, IN.

Synthesis of Crotyl-Functionalized Monomers and Oligomers for Polymerization

This section details the synthetic methodologies for various monomers and oligomers that incorporate the crotyl functional group or its isomers, which are valuable precursors for polymerization processes.

Preparation of Ethyl α-Crotylacrylate

The synthesis of α-substituted acrylate esters, such as ethyl α-crotylacrylate, can be achieved through various methods. One notable approach involves the reaction of an α-(hydroxymethyl) acrylate ester with an alcohol in the presence of an acid catalyst. For example, ethyl α-(ethoxymethyl) acrylate is produced by reacting ethyl α-(hydroxymethyl) acrylate with ethanol in the presence of concentrated sulfuric acid. google.com

A more commercially viable method aims to produce α-substituted acrylate esters with high yield and in shorter reaction times, while avoiding issues like apparatus corrosion. google.com This process involves reacting a compound with a specific structure with an active hydrogen-containing compound in the co-presence of a tertiary amine and an acid or its salt. google.com For instance, reacting methyl α-(bromomethyl) acrylate with an alcohol in the presence of triethylamine (B128534) yields the corresponding methyl α-(alkoxymethyl) acrylate. google.com

The general structure for the α-substituted acrylate ester is given as: CH₂=C(CH₂OR²)COOR¹ Where R¹ and R² can be a variety of alkyl, aryl, or other organic groups. google.com For ethyl α-crotylacrylate, the R¹ group would be an ethyl group, and the R² group would correspond to the crotyl moiety.

Synthesis of Acrylic Kroton Urethane (B1682113) Copolymers

A method for producing acrylic kroton urethane copolymers involves a multi-step process utilizing acrylic acid, crotonaldehyde (B89634), and a urethane oligomer. scientists.uz The synthesis is conducted in an emulsion system. scientists.uz

The initial step involves the copolymerization of acrylic acid and crotonaldehyde to form an acrylic croton copolymer. This reaction is carried out in a three-necked flask equipped with a thermometer, mechanical stirrer, and cooler. scientists.uz The resulting copolymer then reacts with a urethane oligomer to produce the final acrylic kroton urethane copolymer. scientists.uz The process uses distilled water as a solvent and employs an initiator, an emulsifier, and surfactants to facilitate the emulsion copolymerization. scientists.uz The temperature and reaction time are critical parameters that are optimized to achieve the desired copolymer. scientists.uz The composition and structure of the obtained copolymer are confirmed using nuclear magnetic resonance (NMR) analysis. scientists.uz

Table 1: Reactants for Acrylic Kroton Urethane Copolymer Synthesis

| Component | Type | Function |

|---|---|---|

| Acrylic Acid | Monomer | Forms the primary acrylic backbone |

| Crotonaldehyde | Monomer | Incorporates the "kroton" or crotyl-related structure |

| Polyurethane | Oligomer | Reacts with the acrylic croton copolymer |

| Distilled Water | Solvent | Medium for emulsion polymerization |

| Initiator | Reagent | Starts the polymerization reaction |

| Emulsifier | Reagent | Stabilizes the emulsion |

This table summarizes the components used in the synthesis of acrylic kroton urethane copolymers as described in the research. scientists.uz

Urethane Acrylate Synthesis for Polymer Binders

Urethane acrylates (UAs) are synthesized for use as polymer binders in various applications, including coatings and paints. These syntheses typically involve a multi-step addition reaction.

One common method involves synthesizing a prepolymer from a di-polyol and a diisocyanate, which is then "capped" with a hydroxy-functional acrylate. mdpi.comnih.gov For example, a urethane prepolymer is first formed by reacting a di-polyol such as poly(tetrahydrofuran) (PTMG), poly(ethylene glycol) (PEG), or poly(propylene glycol) (PPG) with a diisocyanate like hexamethylene diisocyanate (HDI). mdpi.comnih.govnih.gov The remaining isocyanate (NCO) groups at the terminals of this prepolymer are then reacted with a hydroxyl-containing acrylate, most commonly 2-hydroxyethyl methacrylate (B99206) (2-HEMA), to introduce the acrylate functionality. mdpi.comnih.govnih.gov This process results in a urethane acrylate oligomer with terminal acrylic groups that are ready for further polymerization. scirp.org

The synthesis is typically carried out in a four-necked round bottom flask equipped with a thermometer, condenser, mechanical stirrer, and a nitrogen purging system to prevent unwanted side reactions. A catalyst, such as a tin-based compound, is often used to facilitate the reaction between the polyol and diisocyanate. nih.gov The final urethane acrylate can be blended with other acrylic monomers, like poly(methyl methacrylate) (PMMA), to create hybrid polymer binders with enhanced properties. mdpi.comnih.gov

The properties of the final urethane acrylate, such as flexibility and glass transition temperature (Tg), can be tailored by selecting different starting materials. For instance, using aliphatic diisocyanates like isophorone (B1672270) diisocyanate (IPDI) can result in non-yellowing binders suitable for long-lasting applications. scirp.org The use of long-chain diols can improve flexibility. scirp.org Aromatic diisocyanates, such as toluene (B28343) diisocyanate (TDI), can increase the rigidity and glass transition temperature of the resulting polymer. scirp.org

Table 2: Example Formulation for Triol Acrylic-Urethane (t-AU) Binder Series

| Component | AUP-0 | AUP-5 | AUP-10 | AUP-15 | AUP-20 |

|---|---|---|---|---|---|

| t-AU (wt.%) | 0 | 5 | 10 | 15 | 20 |

| PMMA (wt.%) | 80 | 76 | 72 | 68 | 64 |

| 2-HEMA (wt.%) | 20 | 19 | 18 | 17 | 16 |

| BPO (wt.%) | 1 | 1 | 1 | 1 | 1 |

| PTE (wt.%) | 1 | 1 | 1 | 1 | 1 |

This table shows various formulations for an acrylic-urethane polymer (AUP) binder, blending a triol acrylic-urethane (t-AU) with PMMA and 2-HEMA. BPO (benzoyl peroxide) and PTE (N,N-bis(2-hydroxyethyl)-paratoluidine) are used as a redox initiator system. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Hydroxyethyl methacrylate (2-HEMA) |

| Acrylic Acid |

| Benzoyl peroxide (BPO) |

| Crotonaldehyde |

| Ethyl α-Crotylacrylate |

| Ethyl α-(ethoxymethyl) acrylate |

| Ethyl α-(hydroxymethyl) acrylate |

| Hexamethylene diisocyanate (HDI) |

| Isophorone diisocyanate (IPDI) |

| Methyl α-(bromomethyl) acrylate |

| Methyl α-(alkoxymethyl) acrylate |

| N,N-bis(2-hydroxyethyl)-paratoluidine (PTE) |

| Poly(ethylene glycol) (PEG) |

| Poly(methyl methacrylate) (PMMA) |

| Poly(propylene glycol) (PPG) |

| Poly(tetrahydrofuran) (PTMG) |

| Sulfuric acid |

| Toluene diisocyanate (TDI) |

| Triethylamine |

| Trimethylolpropane (TMPE) |

Polymerization Mechanisms and Kinetics of Crotyl Acrylate Systems

Homopolymerization Studies of Crotyl Acrylate (B77674)

The homopolymerization of crotyl acrylate is notably challenging, primarily due to the allylic hydrogen atoms in the crotyl group, which are susceptible to chain transfer reactions.

Free radical polymerization is a common method for polymerizing acrylate monomers. The process involves initiation, propagation, and termination steps. mdpi.com For typical acrylate monomers, the probability of chain transfer to the monomer is generally low, around 10-5. google.com However, this compound is an allylic monomer, and the presence of labile allylic hydrogen atoms introduces a significant competing reaction: degradative chain transfer. google.com

In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a this compound monomer. This terminates the growth of the polymer chain and produces a resonance-stabilized allylic radical. google.com This new radical has very little tendency to initiate a new polymer chain, leading to a significant decrease in both the polymerization rate and the degree of polymerization. google.com This phenomenon is a major limitation in achieving high molecular weight homopolymers of this compound.

Cationic polymerization is a type of chain-growth polymerization initiated by a cationic species. google.com This mechanism is generally suitable for monomers with electron-donating substituents that can stabilize the resulting cationic propagating center. mdpi.comresearchgate.net Monomers like vinyl ethers and isobutylene (B52900) are readily polymerized via this method. kyoto-u.ac.jp

However, acrylate monomers, including this compound, are generally not polymerized through a cationic mechanism. The electron-withdrawing nature of the carbonyl group in the acrylate functionality destabilizes the adjacent carbocation that would be formed during propagation, making cationic polymerization unfavorable. kyoto-u.ac.jp

Anionic polymerization, a form of chain-growth polymerization initiated by an anion, can be used for acrylate monomers. uni-bayreuth.defrontiersin.org This method can lead to the formation of polymers with well-defined structures, particularly when conducted as a living polymerization. frontiersin.org The propagating species in the anionic polymerization of acrylates are typically enolate anions. vt.edu

Copolymerization Behavior of this compound

Copolymerization is a valuable strategy to incorporate this compound into polymer chains, potentially overcoming the challenges of its homopolymerization and introducing specific functionalities.

Reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same monomer versus the comonomer. wolfram.com These ratios determine the composition and microstructure of the resulting copolymer. wolfram.com The determination of reactivity ratios typically involves polymerizing various feed ratios of the two monomers to low conversion and then analyzing the composition of the resulting copolymer. researchgate.net

While this compound has been mentioned as a comonomer with other acrylates like ethyl acrylate and methyl acrylate in patent literature, specific, experimentally determined reactivity ratios for these pairs are not available in the searched scientific literature. vjol.info.vnuni-bayreuth.de However, qualitative studies have shown that this compound can be copolymerized with ethyl acrylate to yield vulcanizable elastomers. kpi.ua

For context, the following table shows reactivity ratios for the common comonomer pairs of methyl acrylate and ethyl acrylate with other monomers. It is important to note that these values are not for this compound but provide a general idea of acrylate reactivity in copolymerization.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Temperature (°C) | Method/Solvent |

| Methyl Acrylate | Methyl Methacrylate (B99206) | 0.44 | 0.09 | - | Bulk polymerization |

| Ethyl Acrylate | Methacrylic Acid | 0.21 | 2.63 | - | Ethanol (B145695) |

| Ethyl Acrylate | Styrene | 0.41 | 0.85 | - | Calculated |

| Ethyl Acrylate | Vinyl Acetate (B1210297) | 18.10 | 0.04 | - | Calculated |

This table provides contextual data for common acrylate copolymer systems and does not include data for this compound. mdpi.comresearchgate.net

This compound has been explored as a comonomer in various binary and ternary systems to impart specific properties. For instance, it can be included as an ethylenically unsaturated monomer containing an olefinic cure-site in graft copolymers.

One notable example is the copolymerization of this compound with norbornene derivatives. Such systems can be used to create functionalized polyolefins. Patent literature describes the copolymerization of norbornene and 5-phenylnorbornene using a nickel-based catalyst, where crotyl-containing species are involved in the catalyst system, indicating the compatibility of the crotyl group with certain transition metal-catalyzed polymerizations. Other related systems include the copolymerization of norbornene with acrylate-functionalized norbornenes.

Ternary systems involving acrylates are also common for producing materials with tailored properties. For example, a ternary system of butyl acrylate, methyl methacrylate, and acrylic acid can be prepared via emulsion polymerization. While specific studies detailing the ternary copolymerization of this compound with monomers like norbornene are not prevalent in the searched literature, its inclusion in such systems is conceivable to introduce cross-linking capabilities or other functionalities.

Mechanistic Investigations of Acrylate Copolymerization via Low-Temperature NMR

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the mechanisms of polymerization reactions. By slowing down the reaction rates, it allows for the detection and characterization of transient species and intermediates that are not observable at higher temperatures. mdpi.com This technique provides detailed insights into the kinetics and structural evolution of polymers during their formation.

In the context of acrylate copolymerization, low-temperature NMR studies have been instrumental in elucidating complex reaction pathways. For instance, in the palladium-catalyzed copolymerization of ethylene (B1197577) with methyl acrylate, low-temperature NMR was used to track the reaction and understand the mechanism of initiation. acs.org These studies revealed that the migratory insertion of a methyl acrylate monomer into the palladium-carbon bond initially forms a 2,1-insertion product, a key mechanistic step that dictates the final polymer architecture. acs.org The ability to observe such intermediates is crucial for rationalizing the effects of catalyst structure and reaction conditions on the copolymerization process. acs.org

Copolymerization with Thiol Functionalities

The copolymerization of acrylates with thiol-containing compounds proceeds through a mixed step-chain growth mechanism. In this process, an acrylic radical can either propagate by reacting with another acrylate monomer or undergo a chain transfer reaction by abstracting a hydrogen atom from a thiol monomer. dergipark.org.tr The resulting thiyl radical then continues the chain by adding across the carbon-carbon double bond of an acrylate monomer. dergipark.org.tr This thiol-ene reaction is known for its versatility and facile reaction conditions.

The reactivity of acrylates in this copolymerization is significantly influenced by their molecular structure. Traditional aliphatic acrylates exhibit a strong tendency to react with thiols. However, the introduction of secondary functionalities, such as carbamates or carbonates, near the acrylate group can alter this reactivity. dergipark.org.tr These functionalized acrylates show a reduced inclination to copolymerize with thiols, as evidenced by their kinetic parameters. dergipark.org.tr

The relative reactivity is often quantified by the ratio of the propagation rate constant (kct). A higher kp/kct ratio indicates a greater preference for homopolymerization over reaction with the thiol. This compound, containing an additional alkene functionality, is used as a monomer in the formation of thiol-ene copolymers. rsc.org

Below is a data table comparing the kinetic ratios for traditional versus functionalized acrylates, illustrating the impact of secondary functionalities.

| Acrylate Type | kp/kct Ratio Range | Reference |

|---|---|---|

| Traditional Aliphatic Acrylates (e.g., Hexyl Acrylate) | 0.8 (± 0.1) – 1.5 (± 0.2) | dergipark.org.tr |

| Novel Acrylates with Secondary Functionalities | 2.8 (± 0.2) – 4.0 (± 0.2) | dergipark.org.tr |

Controlled Polymerization Techniques for Crotyl Acrylates

Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. Several of these methods are applicable to acrylate monomers, including this compound.

Atom Transfer Radical Polymerization (ATRP) of Acrylates

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used method of reversible-deactivation radical polymerization (RDRP). It involves the reversible transfer of a halogen atom (typically chlorine or bromine) from a dormant polymer chain to a transition metal catalyst (commonly a copper complex), generating a propagating radical and an oxidized metal complex. This process establishes a dynamic equilibrium that keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth.

ATRP is suitable for a wide range of monomers, including acrylates and methacrylates, and this compound is mentioned as a potential monomer for this process. mdpi.com The polymerization of acrylates like acrylic acid via ATRP can be challenging due to side reactions, but these can be overcome by carefully selecting the initiator and adjusting the catalytic system and polymerization setup. For example, visible-light-mediated ATRP has been successfully employed for the aqueous polymerization of various hydrophilic acrylate monomers, yielding polymers with narrow molecular weight distributions. nih.govnih.gov

The following table presents representative data for the ATRP of an acrylate monomer, illustrating the typical conditions and outcomes of a controlled polymerization.

| Monomer | Initiator | Catalyst/Ligand | Solvent | Conversion (%) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| Oligo(ethylene oxide) methyl ether acrylate (OEOA480) | HO-EBiB | CuBr2/Me6TREN | Water | 94 | 1.13 | nih.gov |

| 2-Hydroxyethyl acrylate (HEA) | HO-EBiB | CuBr2/Me6TREN | Water | >50 | ~1.2 | nih.gov |

| Acrylic Acid (AA) | CPAC | CuCl2/Me6TREN | Water (pH=3.2) | 57 | 1.28 | acs.org |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Acrylates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another prominent RDRP technique that provides excellent control over polymer synthesis. The control is achieved by adding a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to a conventional free-radical polymerization system. The RAFT agent mediates the polymerization by reversibly deactivating propagating chains through an addition-fragmentation mechanism, leading to polymers with predetermined molecular weights and narrow dispersity (Đ < 1.3). specificpolymers.com

RAFT is compatible with a vast array of monomers, including acrylates, and can be conducted under various reaction conditions (bulk, solution, emulsion). specificpolymers.comsigmaaldrich.com The choice of RAFT agent is critical and depends on the type of monomer being polymerized. sigmaaldrich.com For acrylates, trithiocarbonates are often effective. sigmaaldrich.com The synthesis of complex architectures like block copolymers containing both methacrylate and acrylate blocks is possible, typically by synthesizing the methacrylate block first and then chain-extending with the acrylate. rsc.org

The table below provides examples of RAFT polymerization of acrylate monomers, detailing the experimental conditions and results.

| Monomer | RAFT Agent | Initiator | Solvent | Mn,exp (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| n-Butyl Acrylate | Polytrithiocarbonate | AIBN | Bulk | 18,100 | 1.21 | mdpi.com |

| Acrylic Acid | DDMAT | AIBN | Ethanol | 2,700 | 1.12 | mdpi.com |

| Hexafluorobutyl Acrylate | PAA-DDMAT | V-50 | Water (Emulsion) | 21,400 | 1.35 | mdpi.com |

Cu(0)-Mediated Polymerization of Long Chain Acrylates

Cu(0)-mediated polymerization, also known as Single Electron Transfer Living Radical Polymerization (SET-LRP), is a robust method for the controlled polymerization of various monomers, including acrylates. This technique typically utilizes metallic copper (Cu(0)) in combination with a ligand and an alkyl halide initiator. The process is characterized by rapid polymerization rates even at ambient or sub-ambient temperatures and provides excellent control over molecular weight and dispersity.

Below is a summary of results for the Cu(0)-mediated polymerization of long-chain acrylates.

| Monomer | Solvent | Conversion (%) | Mn,exp (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| Lauryl Acrylate | Toluene (B28343) | 96 | 23,500 | 1.11 | |

| Lauryl Acrylate | DMF | 95 | 24,100 | 1.10 | |

| Stearyl Acrylate | Toluene | 94 | 31,100 | 1.12 |

Photoinitiated Polymerization of Acrylates

Photoinitiated polymerization uses light energy to generate radical species that initiate polymerization. This method offers significant advantages, including spatial and temporal control, ambient temperature operation, and energy efficiency. It is widely used for curing coatings, inks, and adhesives and for creating advanced polymer materials. This compound is explicitly mentioned as a suitable polyunsaturated monomer for photoinitiated polymerization. acs.org

The process requires a photoinitiator or a photoinitiating system that absorbs light (UV or visible) and generates radicals. Type II photoinitiators, like benzophenone, generate radicals by abstracting a hydrogen atom from a co-initiator (e.g., an amine) after being excited by light. The resulting radicals from the co-initiator then start the polymerization chain. The efficiency of polymerization can be influenced by the type of co-initiator, its concentration, and the polarity of the solvent. sigmaaldrich.com

Recent advances have focused on developing dye-based photoinitiating systems that are sensitive to visible light, which is safer and allows for deeper curing compared to UV light. These systems, often combining a sensitizer (B1316253) dye with a co-initiator like an iodonium (B1229267) salt, can effectively initiate the radical polymerization of acrylates. researchgate.net

The following table summarizes findings from studies on the photoinitiated polymerization of acrylate monomers.

| Monomer System | Photoinitiator/Co-initiator | Solvent/Conditions | Max. Conversion (%) | Reference |

|---|---|---|---|---|

| p-Benzophenoneoxycarbonylphenyl acrylate (U1) | Self-initiating/Triethylamine (B128534) (TEA) | DMSO | 31.27 | sigmaaldrich.com |

| 1,6-hexanediol diacrylate (HDDA) | CA-2 Dye/Iodonium Salt | Laminate | 50 | researchgate.net |

| TMPTA | BODIPY Dye/N-alkoxypyridinium salt | Laminate | ~50 | researchgate.net |

Catalysis in Crotyl Acrylate Chemistry and Polymerization

Catalysts for Crotyl Acrylate (B77674) Monomer Synthesis and Related Reactions

The formation of crotyl acrylate involves several key chemical transformations, each often requiring a specific type of catalyst. While direct catalytic synthesis of this compound from simple precursors is a complex topic, insights can be drawn from related and foundational reactions, such as the formation of the acrylate backbone and the modification of the crotyl moiety.

Transition metals are fundamental in catalyzing the formation of the acrylate structure. A significant area of research has been the synthesis of acrylic acid and its esters through the catalytic coupling of ethylene (B1197577) and carbon dioxide, a reaction that showcases the capability of these metals. colab.ws Various transition metals, including Nickel (Ni), Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh), have been investigated for this purpose. colab.ws These metals can activate the otherwise inert CO2 molecule, facilitating its insertion into a metal-ethylene complex to form metallalactones, which are key intermediates on the path to acrylates. colab.ws

Palladium-based catalysts, for instance, have been used in the hydroformylation of methyl acrylate to produce aldehydes, demonstrating their efficacy in reactions involving the acrylate double bond. rasayanjournal.co.in In a related context, a cationic nickel catalyst, specifically [(η3-crotyl)Ni(1,4-COD)]PF6, has been utilized in the polymerization of norbornene, highlighting the interaction of nickel with a crotyl group, which is a structural component of this compound. acs.org The catalytic activity of these metals is often modulated by the choice of ligands, which can influence both the reaction rate and selectivity. colab.ws Furthermore, bimetallic systems, such as Rh-Sn/SiO2 catalysts, have been shown to be effective in the hydrogenation of crotonaldehyde (B89634), a precursor to crotyl alcohol, where the addition of tin to rhodium enhances the selectivity towards the desired crotyl alcohol. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to Acrylate Synthesis

| Catalyst System | Reaction Type | Relevance to this compound | Reference |

|---|---|---|---|

| Ni, Pd, Ru, Rh | Ethylene + CO2 Coupling | Formation of the acrylate backbone | colab.ws |

| Palladium Schiff base | Hydroformylation of methyl acrylate | Modification of the acrylate moiety | rasayanjournal.co.in |

| Rh-Sn/SiO2 | Hydrogenation of crotonaldehyde | Synthesis of crotyl alcohol precursor | researchgate.net |

| [(η3-crotyl)Ni(1,4-COD)]PF6 | Norbornene polymerization | Demonstrates Ni-crotyl interaction | acs.org |

The synthesis of methyl acrylate, a closely related and industrially significant acrylate, is often achieved through the aldol (B89426) condensation of methyl acetate (B1210297) with formaldehyde (B43269). This reaction is a prime example of acid-base catalysis. researchgate.netresearchgate.net The catalytic activity is dependent on the presence of both acidic and basic sites on the catalyst surface. researchgate.net

Weak Lewis acid-base pairs have been identified as particularly favorable for this condensation reaction. researchgate.net For example, catalysts like cesium-loaded SBA-15 (Cs/SBA-15) have demonstrated high conversion of methyl acetate and high selectivity towards methyl acrylate. researchgate.net The basic sites activate the methyl acetate, while the acidic sites activate the formaldehyde, facilitating their condensation. Research has also explored the use of zeolite catalysts, such as nano-sized N-H-ZSM-5, which show high efficiency and long-term stability for this reaction, attributed to their specific acidic properties that can minimize side reactions like coking. researchgate.net The balance between the strength and density of acid and base sites is crucial for optimizing catalyst performance and selectivity. researchgate.netresearchgate.net

The double bond in crotyl alcohol, the alcohol precursor to this compound, is susceptible to epoxidation, a reaction of significant interest for producing valuable chemical intermediates like 2,3-epoxybutan-1-ol. evitachem.combibliotekanauki.pl This transformation is typically catalyzed by titanium-containing molecular sieves.

Titanium silicalite catalysts, such as Ti-MCM-41 and Ti-MCM-48, have been extensively studied for the epoxidation of crotyl alcohol using hydrogen peroxide as the oxidant. bibliotekanauki.pl The reaction parameters, including temperature, solvent, and reactant ratios, are optimized to achieve high conversion and selectivity. For instance, with a Ti-MCM-41 catalyst, optimal conditions can lead to a crotyl alcohol conversion of 82 mol% with 100 mol% selectivity to the epoxide. bibliotekanauki.pl Another effective catalyst is Ti-MWW, which also uses hydrogen peroxide in a methanol (B129727) solvent system. researchgate.net Beyond titanium silicates, a heterogeneous Ni-containing decaniobate complex has been shown to catalyze the epoxidation of various allylic alcohols, including crotyl alcohol, achieving 71% conversion and 81% selectivity under specific conditions. rsc.org

Table 2: Catalytic Performance in the Epoxidation of Crotyl Alcohol

| Catalyst | Oxidant | Conversion of Crotyl Alcohol (%) | Selectivity to 2,3-Epoxybutan-1-ol (%) | Reference |

|---|---|---|---|---|

| Ti-MCM-41 | H2O2 | 82 | 100 | bibliotekanauki.pl |

| Ni-containing decaniobate | H2O2 | 71 | 81 | rsc.org |

| Ti-MWW | H2O2 | Studied for optimization | Main product | researchgate.net |

| Ti-β / Ti-MCM-41 | tert-butyl hydroperoxide | - | Selective epoxide formation observed | capes.gov.br |

Catalytic Systems for this compound Polymerization

Bimetallic catalysts have emerged as a powerful tool in polymer chemistry, often exhibiting enhanced activity and selectivity compared to their monometallic counterparts. nih.gov In the context of acrylate polymerization, bimetallic systems involving late transition metals have shown significant promise.

For example, bimetallic palladium(II) and nickel(II) complexes, in conjunction with methylaluminoxane (B55162) (MAO), have been used for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net Studies have shown that bimetallic Pd(II) catalysts are significantly more active than both their Ni(II) and monometallic analogs. researchgate.net Another approach involves bimetallic palladium(II) allyl complexes for the polymerization of mixtures of norbornene and methyl acrylate (MA), which proceeds via competing insertion and radical polymerization mechanisms. acs.org The synergy between two different metals, such as in PdFe bimetallic polymers, can also lead to highly active and stable catalysts. mdpi.com Furthermore, bimetallic nickel catalysts have demonstrated the ability to copolymerize ethylene with acrylates, incorporating up to 11% acrylate comonomer where mononuclear catalysts fail. nih.gov These bimetallic systems often benefit from cooperative effects between the metal centers, which can facilitate monomer coordination and insertion. nih.gov

Cationic zinc enolates represent a class of highly active catalysts for the polymerization of acrylates. nih.govacs.org These species can be generated through a novel activation route involving the transformation of an amido ligand to an imino ligand using a strong Lewis acid like tris(pentafluorophenyl)borane, B(C6F5)3. acs.org

These structurally characterized cationic zinc enolates have been successfully utilized to produce high molecular weight polyacrylates at ambient temperatures. nih.govacs.org They exhibit remarkable activity, with turnover frequencies (TOF) reaching up to 12,000 h⁻¹ at low catalyst loadings. psu.edu The mechanism is proposed to proceed via an anionic propagation involving enol zincates. chemrxiv.org The effectiveness of these catalysts overcomes a key limitation seen in some early transition metal enolate systems, which are often poor catalysts for acrylate polymerization due to facile chain-termination processes. acs.org The development of these well-defined zinc enolate catalysts has provided significant mechanistic insights and expanded the potential for controlling acrylate polymerization. acs.orgchemrxiv.org

Catalytic Chain Transfer Polymerization (CCTP) for Methacrylates and Acrylates

Catalytic Chain Transfer Polymerization (CCTP) is a highly effective method for controlling the molecular weight of polymers produced via free-radical polymerization. researchgate.net This technique utilizes small quantities of transition metal complexes, most notably low-spin cobalt(II) macrocycles, as catalytic chain transfer agents (CCTAs). warwick.ac.ukwikipedia.org The process is particularly efficient for producing low molecular weight polymers, or oligomers, that are terminated with a vinyl group, making them valuable as macromonomers for further reactions. researchgate.netrsc.org

The mechanism of CCTP involves the abstraction of a hydrogen atom from a propagating polymer radical by the Co(II) catalyst. researchgate.net This action terminates the growing chain, creating a polymer with a terminal double bond, and forms a transient cobalt(III)-hydride species. This cobalt-hydride then re-initiates a new polymer chain by transferring the hydrogen atom to a monomer molecule, thereby regenerating the active Co(II) catalyst. researchgate.netacs.org Because the catalyst is regenerated, only parts-per-million (ppm) quantities are needed to significantly reduce the polymer's molecular weight. researchgate.net

CCTP has been extensively studied and commercially applied for methacrylate monomers, such as methyl methacrylate (MMA). warwick.ac.ukacs.org For methacrylates, cobalt complexes like bis[(difluoroboryl)dimethylglyoximato]cobalt(II) (CoBF) are extremely effective chain transfer agents. d-nb.info However, the efficiency of CCTP is significantly lower for acrylate monomers like this compound. wikipedia.org The chain transfer activity for acrylates is much lower than for methacrylates, leading to low yields of the desired macromonomers. warwick.ac.ukwikipedia.org This difference in reactivity is a critical consideration for its application to acrylate systems. Studies on the copolymerization of CCTP-derived methacrylate macromonomers with acrylates have shown that the resulting polymer architecture can vary from block copolymers to graft copolymers depending on reaction conditions and monomer types. d-nb.info

The table below illustrates the effectiveness of a common CCTP catalyst in the polymerization of a model methacrylate monomer.

| Catalyst | Monomer | Catalyst Concentration | Resulting Polymer | Source |

| bis[(difluoroboryl)dimethylglyoximato]cobalt(II) (CoBF) | Methyl Methacrylate (MMA) | 25 ppm | Alkene-terminated Poly(methyl methacrylate) | researchgate.net |

| Cobalt(II) dimethyldioxime | Methyl Methacrylate (MMA) | Not specified | Lower molecular weight PMMA | acs.org |

Polymer-Supported and Heterogeneous Catalysis in Acrylate Systems

Polymer-supported and heterogeneous catalysts offer significant advantages in chemical synthesis and polymerization, primarily due to the ease of catalyst separation from the reaction product, which allows for catalyst recovery and recycling. routledge.commdpi.com These systems are crucial for developing more cost-effective and environmentally sustainable industrial processes. academie-sciences.fr Various materials, including synthetic polymers like polystyrene, polyacrylates, and inorganic materials like ceramics, are used as supports. mdpi.comacs.org

In the context of acrylate systems, heterogeneous catalysts have been developed for several key reactions. One prominent application is the transesterification of acrylic esters. For example, a polymer-supported titanium alkoxide catalyst has been developed for the continuous production of N,N-dimethylaminoethylacrylate from ethyl acrylate. academie-sciences.fr This solid catalyst demonstrates good long-term stability against metal leaching, a common issue in homogeneous catalysis. academie-sciences.fr

Another significant area is in C-C cross-coupling reactions, such as the Heck reaction, which is used to synthesize substituted acrylates. Palladium complexes supported on various polymers have been shown to be highly efficient catalysts for the reaction between aryl halides and acrylates, such as butyl acrylate or ethyl acrylate. nih.govsciencemadness.org For instance, a palladium complex supported on a polymer derived from functionalized norbornene demonstrated high efficiency in the Heck coupling of aryl halides with ethyl acrylate. sciencemadness.org Similarly, cotton fabric has been used as a support for cationic acrylate polymers, which then act as recyclable phase-transfer catalysts for reactions like Williamson ether synthesis. acs.org

The design of the support material is critical. Supports can be microporous or macroporous resins, linear polymers, or even fabrics, each offering different properties regarding surface area and mass-transfer efficiency. acs.org The choice of support and the method of catalyst immobilization—whether through grafting, copolymerization of functional monomers, or in-situ synthesis—are key to optimizing the catalyst's performance and stability. acs.orgmdpi.com

The following table provides examples of polymer-supported catalysts and their applications in reactions involving acrylate monomers.

| Catalyst System | Support Material | Monomer/Substrate | Reaction Type | Source |

| Titanium Alkoxide | Polymer-supported phenol | Ethyl Acrylate | Transesterification | academie-sciences.fr |

| Palladium Complex | Functionalized Norbornene Polymer | Ethyl Acrylate, Styrene | Heck Coupling | sciencemadness.org |

| Palladium Complex | Polymer-bound ligand | Butyl Acrylate, Styrene | Heck Coupling | nih.gov |

| Cationic Acrylate Polymer | Cotton Fabric | Not specified for acrylate polymerization | Phase Transfer Catalysis | acs.org |

Spectroscopic Characterization and Computational Analysis of Crotyl Acrylate and Its Polymers

Advanced Spectroscopic Techniques for Structural and Compositional Elucidation

The comprehensive characterization of crotyl acrylate (B77674) and its corresponding polymers relies on a suite of advanced spectroscopic techniques. These methods provide detailed information regarding the molecular structure of the monomer, the composition of copolymers, and the microstructure of the resulting polymeric materials. Nuclear Magnetic Resonance (NMR) spectroscopy, in its various forms, offers unparalleled insight into atomic connectivity and the stereochemical arrangement of polymer chains. Complementarily, Infrared (IR) and Raman spectroscopy provide valuable data on the presence and vibrational environment of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Crotyl Acrylates and Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the structural investigation of acrylate polymers. iupac.org It provides critical information on polymer composition, tacticity (stereoregularity), and monomer sequence distribution in copolymers, all of which fundamentally influence the material's physical and chemical properties. iupac.org

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental structural verification of the crotyl acrylate monomer and are the first step in analyzing its polymers.

For the This compound monomer , the ¹H NMR spectrum exhibits characteristic signals for both the acrylate and crotyl moieties. The three vinyl protons of the acrylate group typically appear as a complex set of multiplets between approximately 5.8 and 6.4 ppm. The protons of the crotyl group are also distinct: the methyl protons (CH₃) appear as a doublet around 1.7 ppm, the olefinic protons (-CH=CH-) resonate in the 5.5-5.8 ppm region, and the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are deshielded, appearing further downfield around 4.6 ppm.

The ¹³C NMR spectrum of the monomer provides complementary information. Key resonances include the carbonyl carbon (C=O) of the ester group around 166 ppm, the vinyl carbons of the acrylate group between 128 and 131 ppm, and the carbons of the crotyl group, including the methyl carbon around 18 ppm, the olefinic carbons between 125 and 135 ppm, and the oxygen-linked methylene carbon around 65 ppm.

Upon polymerization to poly(this compound) , the signals corresponding to the vinyl protons and carbons disappear, replaced by signals characteristic of the saturated polymer backbone. The ¹H NMR spectrum becomes broader, with the backbone methine (-CH-) and methylene (-CH₂-) protons appearing in the 1.5-2.5 ppm range. The signals for the crotyl side chain remain, though they may be broadened and slightly shifted due to the polymeric environment. Similarly, in the ¹³C NMR spectrum, new aliphatic carbon signals for the polymer backbone appear around 35-42 ppm.

| Assignment | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Acrylate | H₂C= | ~5.8 (dd) | ~128 |

| Acrylate | =CH- | ~6.1 (dd) | ~131 |

| Acrylate | H₂C= | ~6.4 (dd) | - |

| Acrylate | C=O | - | ~166 |

| Crotyl | -O-CH₂- | ~4.6 (d) | ~65 |

| Crotyl | -CH=CH- | ~5.5 - 5.8 (m) | ~125-135 |

| Crotyl | CH₃- | ~1.7 (d) | ~18 |

While 1D NMR is powerful, complex polymers often exhibit significant signal overlap. Two-dimensional (2D) NMR techniques resolve these ambiguities by spreading the spectral information across a second dimension, revealing correlations between nuclei. iupac.org

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically on adjacent carbons. For this compound, a COSY spectrum would show correlations between the coupled vinyl protons of the acrylate group and, within the crotyl group, between the methyl protons and the adjacent vinyl proton, along the vinyl system, and between the other vinyl proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons. It is invaluable for definitively assigning carbon resonances based on their known proton assignments. For poly(this compound), an HSQC spectrum would link the backbone proton signals to the backbone carbon signals and the side-chain proton signals to their respective side-chain carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting molecular fragments. For instance, in this compound, an HMBC spectrum would show a correlation between the methylene protons of the crotyl group (-O-CH₂-) and the carbonyl carbon (C=O) of the acrylate group, confirming the ester linkage. In polymers, HMBC can help assign carbonyl carbon signals based on their correlation to backbone protons, providing information on monomer sequencing in copolymers. iupac.orgresearchgate.net

Studies on analogous polymers like poly(n-butyl acrylate) have demonstrated the utility of HSQC and HMBC experiments in making complete and unambiguous assignments of complex, overlapping spectra. iupac.org

NMR spectroscopy performed at low temperatures can provide crucial mechanistic insights into polymerization reactions. By slowing down the rates of initiation, propagation, and termination, it becomes possible to detect and characterize transient species, reactive intermediates, or specific monomer complexes that may influence the polymerization pathway.

In the context of this compound copolymerization, low-temperature NMR could be employed to:

Monitor the initial stages of the reaction to understand the relative reactivity of this compound versus its comonomer(s).

Probe for the formation of charge-transfer complexes between donor and acceptor monomers, which can influence copolymer composition and stereochemistry.

Elucidate the mechanism of initiation in thermally initiated polymerization processes by identifying the initial radical species. wpmucdn.com

While specific low-temperature NMR studies on this compound are not widely reported, the technique remains a powerful tool for investigating the fundamental kinetics and mechanisms of acrylate polymerization. wpmucdn.com

For polymeric materials that are insoluble, cross-linked, or semi-crystalline, solution-state NMR is not feasible. Solid-state NMR (ssNMR) provides a powerful alternative for characterizing the structure of polymers in their native solid state. creative-biostructure.com Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance signal and average out orientation-dependent interactions, yielding high-resolution spectra from solid samples. creative-biostructure.com

For poly(this compound), ssNMR could provide information on:

Chain Mobility and Dynamics : By measuring relaxation times, one can distinguish between rigid (crystalline) and mobile (amorphous) domains within the polymer matrix. It would also be possible to probe the dynamics of the crotyl side chain relative to the polymer backbone.

Crystallinity and Phase Separation : ssNMR can quantify the degree of crystallinity and characterize the morphology of different phases in polymer blends or block copolymers containing poly(this compound).

Intermolecular Interactions : The technique can detect interactions between polymer chains or between the polymer and other components in a composite material.

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups and analyzing the molecular vibrations of monomers and polymers. The two methods are complementary, as some molecular vibrations that are weak in IR spectra are strong in Raman spectra, and vice versa. mdpi.com

For This compound , the IR spectrum is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1720-1740 cm⁻¹. Other key peaks include the C=C stretching vibrations for the acrylate and crotyl groups (around 1620-1640 cm⁻¹), C-O stretching vibrations (1100-1300 cm⁻¹), and various C-H stretching and bending modes. spectroscopyonline.com

Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent tool for studying the carbon-carbon double bonds in acrylates. mdpi.comresearchgate.net The C=C stretching mode of the acrylate group gives a strong Raman signal, which is highly sensitive to polymerization. As the monomer polymerizes, the intensity of this peak decreases, allowing the reaction kinetics and monomer conversion to be monitored in real-time. researchgate.net

For poly(this compound) , the most significant spectral change is the disappearance of the bands associated with the acrylate C=C double bond. The strong ester C=O stretching band remains a prominent feature. The vibrational bands associated with the crotyl group's C=C bond would persist in the polymer, providing a characteristic spectral signature for the side chain.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (overtone, if present) | ~3400-3600 | Weak/Medium | Very Weak |

| C-H Stretch (sp²) | ~3010-3100 | Medium | Medium |

| C-H Stretch (sp³) | ~2850-3000 | Medium | Strong |

| C=O Stretch (Ester) | ~1725 | Very Strong | Medium |

| C=C Stretch (Acrylate & Crotyl) | ~1635 | Medium | Strong |

| C-O Stretch (Ester) | ~1100-1300 | Strong | Weak |

| =C-H Bend | ~900-1000 | Strong | Weak |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for characterizing this compound and its corresponding polymers. This method provides detailed information about the functional groups present in the molecules, allowing for the confirmation of the monomer structure and the monitoring of its polymerization.

In the FTIR spectrum of this compound monomer, characteristic absorption bands corresponding to its acrylate and crotyl moieties are observed. The acrylate group exhibits a strong carbonyl (C=O) stretching vibration, typically found around 1730 cm⁻¹. researchgate.net Another key feature of the acrylate group is the carbon-carbon double bond (C=C) stretching vibration, which appears at approximately 1637 cm⁻¹. azom.com The presence of the crotyl group introduces additional characteristic peaks.

Upon polymerization, significant changes in the FTIR spectrum occur, which can be used to monitor the reaction progress. The most notable change is the disappearance or significant reduction in the intensity of the peak associated with the C=C double bond of the acrylate group (around 1637 cm⁻¹). azom.com This indicates the consumption of the monomer as it is converted into the polymer backbone. Concurrently, the strong carbonyl peak from the ester group (around 1730 cm⁻¹) remains, as it is not directly involved in the polymerization reaction. researchgate.net Additionally, the formation of the poly(this compound) backbone may lead to the appearance of new peaks or shifts in existing ones, reflecting the new chemical environment of the atoms. For instance, the signal characteristic of the O=C-O-C ester bond in the resulting polymer may be observed around 1241 cm⁻¹. azom.comgammadata.se

The "Rule of Three" for esters, which highlights three major peaks around 1700, 1200, and 1100 cm⁻¹, corresponding to the stretching of C=O, C-C-O, and O-C-C units respectively, is a dominant feature in the spectra of acrylate polymers. spectroscopyonline.com

Table 1: Characteristic FTIR Peaks for this compound and Poly(this compound)

| Functional Group | Wavenumber (cm⁻¹) - Monomer | Wavenumber (cm⁻¹) - Polymer | Vibrational Mode |

| C=O (Ester) | ~1730 researchgate.net | ~1730 researchgate.net | Stretching |

| C=C (Acrylate) | ~1637 azom.com | Diminished/Absent | Stretching |

| O=C-O-C (Ester) | - | ~1241 azom.comgammadata.se | Stretching |

| C-C-O (Ester) | ~1200 spectroscopyonline.com | ~1200 spectroscopyonline.com | Stretching |

| O-C-C (Ester) | ~1100 spectroscopyonline.com | ~1100 spectroscopyonline.com | Stretching |

This table provides a summary of the key FTIR absorption bands for identifying and differentiating between this compound monomer and its polymer.

Raman Spectroscopy and Microspectroscopy

Raman spectroscopy serves as a powerful and complementary technique to FTIR for the analysis of this compound and its polymerization. It is particularly well-suited for monitoring chemical bond changes in real-time during polymerization due to its non-invasive nature and the short intrinsic timescale of the method. mdpi.com Raman spectroscopy can be used to analyze a variety of sample geometries with minimal preparation. mdpi.com

In the Raman spectrum of this compound, the C=C double bond of the acrylate group gives a strong and distinct peak, typically around 1640 cm⁻¹. mdpi.com This peak is highly sensitive to the polymerization process. As the polymerization of this compound proceeds, the intensity of this C=C stretching band decreases, providing a direct measure of monomer conversion. mdpi.comirdg.org This allows for the real-time monitoring of the reaction kinetics. mdpi.com

Raman spectroscopy is advantageous for studying polymerization in bulk samples, as it is a scattering technique, unlike infrared spectroscopy which often relies on transmission through thin films. irdg.org This can help avoid "skin effects" that might lead to misleading kinetic data. irdg.org

Furthermore, Raman microspectroscopy can provide spatially resolved chemical information, which is valuable for studying heterogeneous polymerization systems or analyzing the microstructure of the resulting polymer.

Table 2: Key Raman Peaks for Monitoring this compound Polymerization

| Functional Group | Wavenumber (cm⁻¹) | Change During Polymerization | Application |

| C=C (Acrylate) | ~1640 mdpi.com | Decreases | Monomer Conversion Monitoring |

| C-C-O | ~605 mdpi.com | Remains Constant | Internal Reference Peak |

The use of an internal reference peak that does not change during the reaction, such as the C-C-O group vibration, allows for accurate quantification of monomer conversion. mdpi.com

Mass Spectrometry (e.g., MALDI-TOF-MS) for Polymer Molecular Weight and End-Group Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is invaluable for the detailed characterization of polymers, including poly(this compound). It provides precise information on the molecular weight distribution, the mass of the repeating monomer unit, and the identity of the polymer end-groups. nih.gov

In a MALDI-TOF-MS analysis of poly(this compound), the spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length (n-mer) complexed with a cation (e.g., Na⁺, K⁺). waters.com The mass difference between adjacent peaks in the main distribution corresponds to the mass of the this compound monomer unit. This allows for the confirmation of the polymer's repeating structure.

One of the most powerful features of MALDI-TOF-MS is its ability to elucidate the structure of the end-groups of the polymer chains. nih.gov The mass of each observed polymer ion (Mₙ-mer) can be represented by the equation:

Mₙ-mer = n(Mᵣᵤ) + Mₑ₉₁ + Mₑ₉₂ + Mᵢₒₙ

where 'n' is the degree of polymerization, 'Mᵣᵤ' is the mass of the repeating unit (this compound), 'Mₑ₉₁' and 'Mₑ₉₂' are the masses of the alpha and omega end-groups, and 'Mᵢₒₙ' is the mass of the cationizing ion. nih.gov By accurately measuring the mass of the polymer ions, the masses of the end-groups can be determined, providing crucial insights into the initiation and termination mechanisms of the polymerization process. cmu.edumtoz-biolabs.com

MALDI-TOF-MS can also be used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the polymer sample. waters.com However, it is important to note that mass discrimination against high-mass oligomers can sometimes be an issue in MALDI-TOF analysis of polydisperse polymers. acs.org

Other Spectroscopic Methods (e.g., UV-Vis, Fluorescence) for Acrylate Systems

While FTIR, Raman, and mass spectrometry are the primary tools for the detailed structural characterization of this compound and its polymers, other spectroscopic techniques like UV-Vis and fluorescence spectroscopy can also provide valuable information, particularly for specific applications or formulations.

UV-Vis Spectroscopy: this compound, containing a carbon-carbon double bond conjugated with a carbonyl group, will exhibit absorption in the ultraviolet region of the electromagnetic spectrum. This absorption can be used to quantify the concentration of the monomer in solution. During polymerization, the disappearance of this conjugation as the C=C bond is consumed leads to a change in the UV-Vis spectrum, which can be used to monitor the reaction kinetics.

Fluorescence Spectroscopy: While this compound itself is not inherently fluorescent, fluorescence spectroscopy can be a powerful tool for studying acrylate polymer systems through the use of fluorescent probes or labels. For instance, a fluorescent monomer could be copolymerized with this compound to study the microenvironment of the polymer or to monitor changes in polymer conformation. Alternatively, fluorescent probes can be physically incorporated into the polymer matrix to investigate properties such as polarity, viscosity, and free volume.

Computational Chemistry for Reaction Mechanism, Dynamics, and Property Prediction

Quantum Chemical Methods (e.g., DFT, Ab Initio) for Reaction Energetics and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful computational tools for investigating the fundamental aspects of this compound polymerization at the molecular level. mdpi.com These methods can be used to calculate the energetics of reaction pathways, determine the structures of transition states, and predict reaction rate coefficients. acs.orgnih.gov

For the free-radical polymerization of acrylates, DFT methods have been successfully employed to calculate the activation energies for key reaction steps, including initiation, propagation, and termination. acs.orgresearchgate.net For example, the MPWB1K/6-31G(d,p) level of theory has been shown to yield results in good agreement with experimental data for acrylate propagation. acs.orgnih.gov By modeling the transition state for the addition of a radical to a this compound monomer, the activation energy for the propagation step can be determined, providing insights into the polymerizability of the monomer. researchgate.net

These computational approaches can also be used to study the influence of the crotyl group on the reactivity of the acrylate double bond. The electronic and steric effects of the substituent can be quantified, helping to explain the observed polymerization behavior. Furthermore, quantum chemistry can be used to investigate the kinetics of secondary reactions that can occur during acrylate polymerization, such as backbiting and β-scission. nih.gov This provides a more complete understanding of the reaction mechanism and the factors that control the microstructure of the final polymer. nih.gov

Molecular Dynamics Simulations of Acrylate Polymer Systems

Molecular dynamics (MD) simulations provide a computational microscope for studying the structure, dynamics, and properties of poly(this compound) systems at the atomic level. mdpi.com By simulating the movement of atoms over time, MD can be used to investigate the conformational properties of the polymer chains, the packing of chains in the bulk material, and the interactions between the polymer and other molecules.